molecular formula C15H12BrN3O2S2 B285400 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B285400
M. Wt: 410.3 g/mol
InChI Key: QACDDJZVSPOQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide involves the inhibition of HDACs. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. Inhibition of HDACs by 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide results in the accumulation of acetylated histones, leading to the activation of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth and migration of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its potential as a selective HDAC inhibitor. This compound has been shown to selectively inhibit HDAC6, which is involved in the regulation of cell migration and invasion. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with 2-bromoacetyl bromide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with 5-methyl-3-isoxazolecarboxylic acid to form the desired compound.

Scientific Research Applications

2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide has been studied for its potential applications in cancer treatment, specifically as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a role in the regulation of gene expression and have been found to be overexpressed in various cancers. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a potential target for cancer therapy.

properties

Molecular Formula

C15H12BrN3O2S2

Molecular Weight

410.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C15H12BrN3O2S2/c1-9-6-13(19-21-9)18-14(20)8-23-15-17-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,18,19,20)

InChI Key

QACDDJZVSPOQRQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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